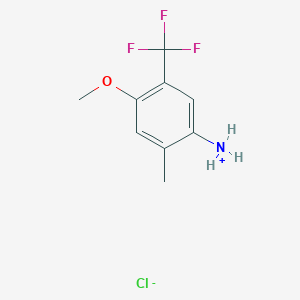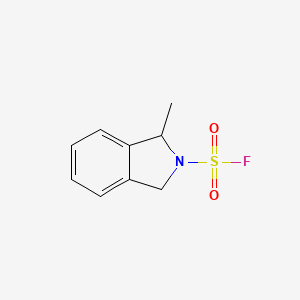
4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride is an organic compound with the molecular formula C9H11ClF3NO It is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to an anilinium chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, methyl iodide, and trifluoromethyl iodide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy, methyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2,5-bis(trifluoromethyl)phenol
- 5-Methoxy-2-(trifluoromethyl)benzaldehyde
Uniqueness
4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
2041347-53-7 |
|---|---|
Molecular Formula |
C9H11ClF3NO |
Molecular Weight |
241.64 g/mol |
IUPAC Name |
4-methoxy-2-methyl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-5-3-8(14-2)6(4-7(5)13)9(10,11)12;/h3-4H,13H2,1-2H3;1H |
InChI Key |
SCPQTKKFTMSEGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1[NH3+])C(F)(F)F)OC.[Cl-] |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(F)(F)F)OC.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2751308.png)
![N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2751310.png)
![2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2751313.png)

![3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide](/img/structure/B2751318.png)

![3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2751321.png)

![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2751323.png)
